

Comparative Computational Analysis of 1,5-Dimethylpiperazin-2-one and Analogs Against Farnesyltransferase

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Compound of Interest

Compound Name: 1,5-Dimethylpiperazin-2-one

Cat. No.: B1357911

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the computational modeling and docking studies of **1,5-Dimethylpiperazin-2-one** and related piperazin-2-one derivatives. Due to a lack of specific published studies on **1,5-Dimethylpiperazin-2-one**, this document outlines a hypothetical study based on methodologies applied to similar compounds. The focus is on the potential interaction with farnesyltransferase, a key enzyme in the Ras signaling pathway and a target for anticancer drug development.^[1] The data presented for **1,5-Dimethylpiperazin-2-one** is illustrative, while the comparative data for other compounds is based on existing research on piperazine derivatives.

Data Presentation: Comparative Docking Scores

The following table summarizes the hypothetical docking score of **1,5-Dimethylpiperazin-2-one** against farnesyltransferase compared to representative scores for other anticancer compounds. Lower binding energy values typically indicate a more favorable interaction.

Compound	Target Protein	Docking Score (kcal/mol)	Reference Compound
1,5-Dimethylpiperazin-2-one	Farnesyltransferase (FTase)	-7.2 (Hypothetical)	L-778,123[2]
L-778,123 (FTase Inhibitor)	Farnesyltransferase (FTase)	-8.5	N/A
Tipifarnib (FTase Inhibitor)	Farnesyltransferase (FTase)	-9.1	N/A
Lonafarnib (FTase Inhibitor)	Farnesyltransferase (FTase)	-9.5	N/A

Experimental Protocols

Molecular Docking Protocol

A standardized molecular docking protocol would be employed to predict the binding orientation and affinity of **1,5-Dimethylpiperazin-2-one** to the target protein, farnesyltransferase.

- **Protein Preparation:** The three-dimensional crystal structure of human farnesyltransferase would be obtained from the Protein Data Bank. The protein structure would be prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate charges.
- **Ligand Preparation:** The 3D structure of **1,5-Dimethylpiperazin-2-one** would be generated and optimized using a suitable chemistry software package.
- **Docking Simulation:** A docking program such as AutoDock would be used to perform the docking calculations. The Lamarckian genetic algorithm is a commonly used method for exploring possible binding poses.[3]
- **Analysis of Results:** The docking results would be analyzed based on the predicted binding energy and the interaction patterns between the ligand and the protein's active site residues.

Molecular Dynamics (MD) Simulation Protocol

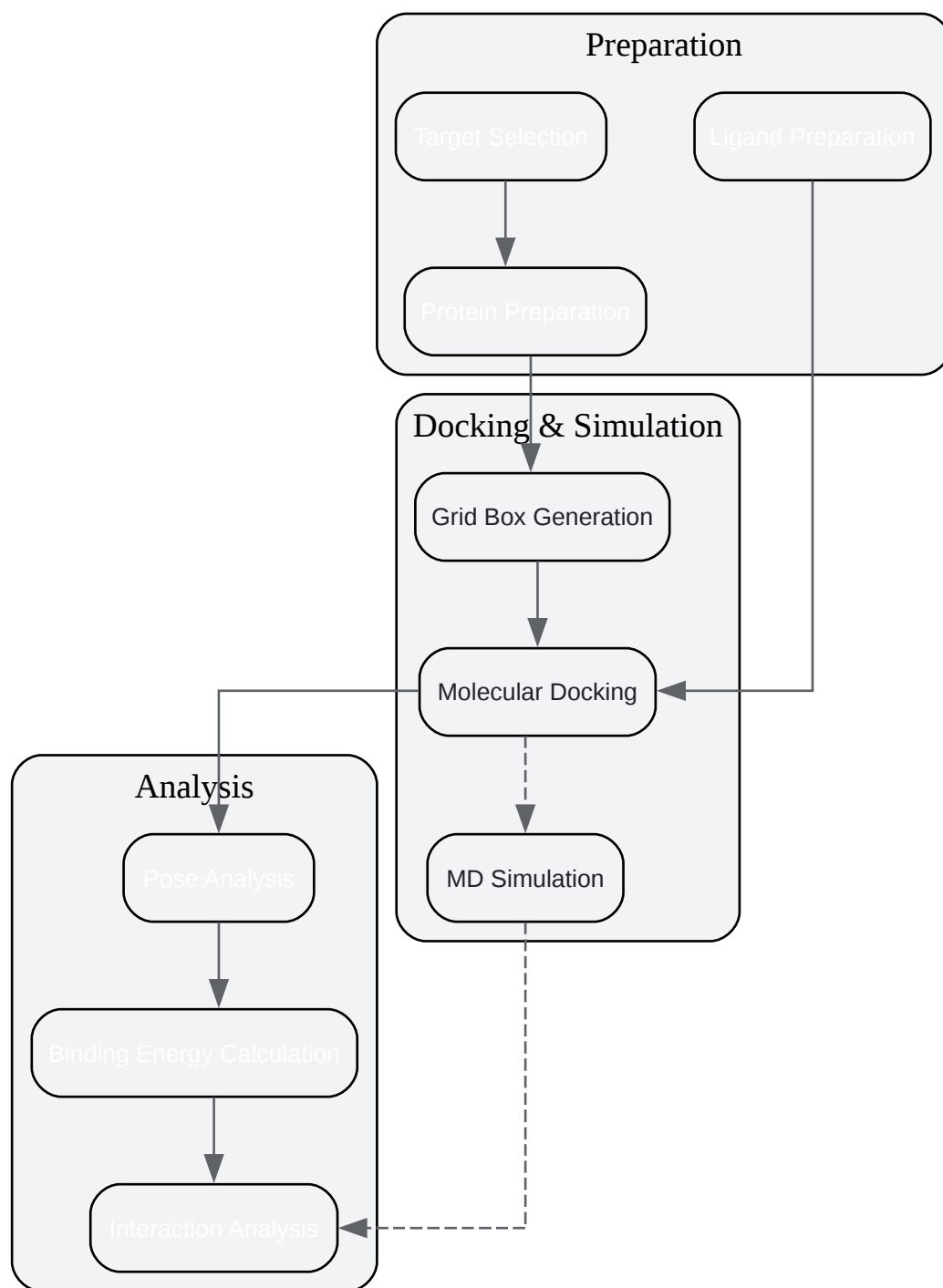
To assess the stability of the docked complex and to refine the binding mode, a molecular dynamics simulation would be performed.

- **System Setup:** The docked protein-ligand complex would be placed in a simulation box with explicit solvent (water molecules) and counter-ions to neutralize the system.
- **Minimization and Equilibration:** The system would undergo energy minimization to remove any steric clashes, followed by a period of equilibration where the temperature and pressure are gradually brought to physiological conditions.
- **Production Run:** A production MD run of sufficient length (e.g., 100 nanoseconds) would be carried out to sample the conformational space of the complex.
- **Trajectory Analysis:** The resulting trajectory would be analyzed to evaluate the stability of the protein-ligand interactions, root-mean-square deviation (RMSD), and root-mean-square fluctuation (RMSF) of the protein and ligand.

Visualizations

Computational Docking Workflow

The following diagram illustrates a typical workflow for a computational docking study.

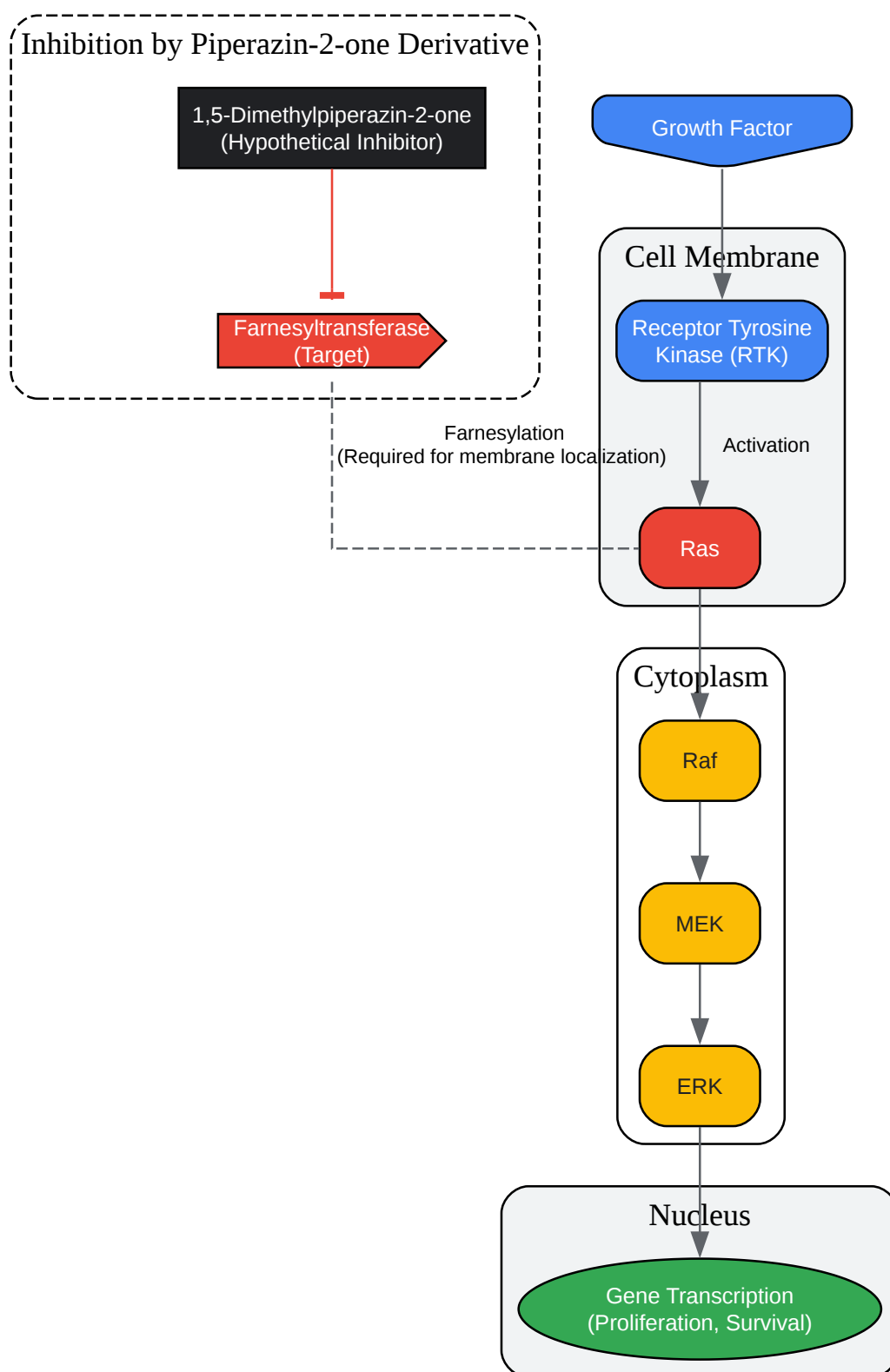


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Caption: A flowchart of the computational docking and molecular dynamics simulation process.

Ras Signaling Pathway

Piperazin-2-one derivatives have been investigated as inhibitors of farnesyltransferase, an enzyme critical for the post-translational modification of Ras proteins.^[1] Inhibiting this enzyme can disrupt the Ras signaling pathway, which is often hyperactivated in cancer.^[1]



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Caption: The Ras/Raf/MEK/ERK signaling pathway and the potential point of inhibition.

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